molecular formula C52H56N4O11S3 B1531303 Sulfo-Cy5 DBCO CAS No. 1564286-24-3

Sulfo-Cy5 DBCO

Cat. No.: B1531303
CAS No.: 1564286-24-3
M. Wt: 1009.2 g/mol
InChI Key: LQHUKJFMCCLWEL-UHFFFAOYSA-N
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Description

Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore. It is a derivative of the sulfo-Cyanine5 dye, which emits in the red channel. The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability. This reagent is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes .

Biochemical Analysis

Biochemical Properties

Sulfo-Cy5 DBCO plays a significant role in biochemical reactions. It contains a DBCO (Dibenzylcyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast, efficient, and biocompatible, making this compound a valuable tool for labeling biomolecules .

Cellular Effects

This compound is not suitable for staining intracellular components of permeabilized cells as it may exhibit a high background . It can be used to label specific biomolecules, such as DNA, RNA, and cell surface proteins, thereby enabling the visualization of biological processes .

Molecular Mechanism

The mechanism of action of this compound is based on its ability to undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction allows this compound to form a stable triazole linkage with the target molecule, enabling the specific labeling of biomolecules .

Temporal Effects in Laboratory Settings

This compound is known for its stability and long-term effects on cellular function . It is shipped at ambient temperature and can be stored at -20 °C . It has a shelf life of 12 months after the date of delivery .

Metabolic Pathways

Given its ability to react with Azide groups, it is likely involved in pathways where these groups are present .

Transport and Distribution

Due to its water-solubility , it can be distributed in aqueous environments, making it suitable for use in various biological systems.

Subcellular Localization

Given its ability to label specific biomolecules, it is likely that its localization would depend on the localization of the target biomolecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy5 DBCO is synthesized by conjugating the sulfo-Cyanine5 dye with the dibenzocyclooctyne (DBCO) group. The reaction typically involves the use of a water-soluble sulfo-Cyanine5 dye and a DBCO derivative under mild conditions to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 90% .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy5 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and specific, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The SPAAC reaction between this compound and azide-functionalized compounds or biomolecules does not require a copper catalyst, which is advantageous for biological applications. The reaction is typically carried out in aqueous media at room temperature .

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole linkage, which is useful for labeling and imaging applications .

Properties

IUPAC Name

1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHUKJFMCCLWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H56N4O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?

A1: The research employed this compound to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:

    Q2: What are the advantages of using click chemistry with this compound for glycoRNA detection?

    A: The study highlighted several advantages of this approach []:

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